(4-Methyloxazol-5-yl)methanethiol
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Overview
Description
(4-Methyloxazol-5-yl)methanethiol is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyloxazol-5-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanenitrile with carbon disulfide and potassium hydroxide, followed by cyclization with chloroacetic acid. The reaction conditions often require a solvent such as ethanol and a temperature range of 50-70°C to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-Methyloxazol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
(4-Methyloxazol-5-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methyloxazol-5-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The oxazole ring can interact with nucleic acids and other biomolecules, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Methyloxazol-5-yl)methanamine
- (2-Methyl-1,3-oxazol-5-yl)methanethiol
- 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide
Uniqueness
(4-Methyloxazol-5-yl)methanethiol is unique due to its specific combination of a thiol group and an oxazole ring. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C5H7NOS |
---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
(4-methyl-1,3-oxazol-5-yl)methanethiol |
InChI |
InChI=1S/C5H7NOS/c1-4-5(2-8)7-3-6-4/h3,8H,2H2,1H3 |
InChI Key |
RCSGNPHGXWISSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=N1)CS |
Origin of Product |
United States |
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